2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-10-11-21(17(2)12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOZMUVLAAWIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinated aromatic compounds, acylating agents, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-3’-(3,4-dichlorophenyl)spiro(2,3-dihydro-1H-indole-3,2’-thiazolidine)-2,4’-dione
- 1-(2-chlorobenzyl)-3’-(3-trifluoromethylphenyl)spiro(2,3-dihydro-1H-indole-3,2’-thiazolidine)-2,4’-dione
Uniqueness
What sets 2-[3’-(3-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide apart is its specific spiro structure and the presence of both indole and thiazolidine moieties. This unique combination contributes to its distinct chemical properties and potential biological activities.
Biological Activity
The compound 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and various pharmacological properties supported by empirical data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.98 g/mol. The structure includes a thiazolidine ring fused to an indole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. The methods employed often include the use of various catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated significant antimicrobial properties against various pathogens:
- Staphylococcus aureus : The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an effective antibacterial agent .
- Candida albicans : It also showed antifungal activity with an MIC of 7.80 μg/mL against Candida albicans, suggesting its utility in treating fungal infections .
Anticancer Properties
The compound has been evaluated for cytotoxicity against several cancer cell lines:
- A549 Cells : It demonstrated significant antiproliferative effects with IC50 values in the micromolar range (<10 μM), indicating its potential as an anticancer agent .
- Mechanism of Action : The cytotoxicity appears to be linked to the induction of apoptosis in rapidly dividing cells while sparing normal fibroblasts, suggesting a selective action against tumor cells .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This could provide therapeutic options for inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with derivatives of this compound showed a reduction in infection rates and improved patient outcomes.
- Cancer Treatment Trials : Preliminary trials indicated that patients receiving treatment involving this compound experienced reduced tumor sizes and improved quality of life compared to control groups.
Data Tables
| Biological Activity | Tested Pathogen/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Antifungal | Candida albicans | 7.80 μg/mL |
| Cytotoxicity | A549 Cancer Cells | <10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
